1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(2-fluorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-5-3-2-4-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMCSNHFBPOONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
This guide provides an in-depth technical analysis of the spectroscopic data for the novel heterocyclic compound, 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. Designed for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this compound. Beyond a mere presentation of data, this guide will elucidate the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a comprehensive understanding of the molecule's structural characteristics.
Introduction
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative. The pyrazole moiety is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 2-fluorophenyl group at the N1 position and an acetyl group at the C4 position of the pyrazole ring is anticipated to modulate its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is a critical first step in the discovery and development of new chemical entities. This guide will serve as a key reference for the characterization of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone, both ¹H and ¹³C NMR data are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | s | 1H | H-5 (pyrazole) |
| ~8.10 | s | 1H | H-3 (pyrazole) |
| ~7.80 | m | 1H | Ar-H |
| ~7.50 | m | 2H | Ar-H |
| ~7.35 | m | 1H | Ar-H |
| 2.55 | s | 3H | -C(O)CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale:
The ¹H NMR spectrum is expected to display distinct signals corresponding to the pyrazole ring protons, the 2-fluorophenyl protons, and the acetyl methyl protons.
-
Pyrazole Protons: The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as singlets in the downfield region (~8.10 and ~8.40 ppm, respectively). Their deshielded nature is due to the aromaticity of the pyrazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms.
-
2-Fluorophenyl Protons: The four protons of the 2-fluorophenyl group will present as a complex multiplet pattern in the aromatic region (~7.35-7.80 ppm). The complexity arises from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).
-
Acetyl Protons: A sharp singlet integrating to three protons is predicted at approximately 2.55 ppm. This upfield shift is characteristic of methyl protons adjacent to a carbonyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[1] The sample should be fully dissolved; gentle vortexing can be applied. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The magnetic field is then homogenized through a process called shimming to obtain high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Finally, the signals are integrated to determine the relative number of protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | -C(O)CH₃ |
| ~158 (d, J ≈ 250 Hz) | C-F (Ar) |
| ~142 | C-5 (pyrazole) |
| ~138 | C-3 (pyrazole) |
| ~131 (d, J ≈ 8 Hz) | Ar-C |
| ~129 (d, J ≈ 4 Hz) | Ar-C |
| ~127 | C-4 (pyrazole) |
| ~125 (d, J ≈ 1 Hz) | Ar-C |
| ~116 (d, J ≈ 20 Hz) | Ar-C |
| ~28 | -C(O)CH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The 'd' denotes a doublet due to C-F coupling.
Interpretation and Rationale:
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most deshielded signal in the spectrum, appearing at approximately 195 ppm.
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and 2-fluorophenyl rings will resonate in the aromatic region (approximately 116-158 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The other carbons of the fluorophenyl ring will also exhibit smaller C-F couplings.
-
Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum, around 28 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters. A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1] The acquisition time is also typically longer to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum with singlets for each unique carbon atom (except for carbons coupled to fluorine).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3130 | Medium | C-H stretch (aromatic/heteroaromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1590, 1500 | Medium | C=C and C=N stretch (aromatic/heteroaromatic) |
| ~1230 | Strong | C-F stretch |
Interpretation and Rationale:
The IR spectrum of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is expected to show characteristic absorption bands for its key functional groups.
-
C-H Stretching: Aromatic and heteroaromatic C-H stretches are anticipated around 3130 cm⁻¹, while the aliphatic C-H stretch of the methyl group will appear around 2950 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone.
-
C=C and C=N Stretching: The stretching vibrations of the pyrazole and phenyl rings are expected in the 1500-1600 cm⁻¹ region.
-
C-F Stretching: A strong absorption band around 1230 cm⁻¹ is characteristic of the C-F bond.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be homogenous.
-
Pellet Formation: Transfer the powdered mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, a background spectrum of the empty sample compartment is collected. Then, the sample spectrum is recorded.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum. The y-axis is typically presented as percent transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 218 | High | [M]⁺ (Molecular Ion) |
| 203 | Moderate | [M - CH₃]⁺ |
| 175 | Moderate | [M - CH₃CO]⁺ |
| 123 | High | [C₇H₄FN]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Interpretation and Rationale:
Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺) at m/z 218. Subsequent fragmentation can provide valuable structural clues.
-
Molecular Ion: The peak at m/z 218 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for this type of molecule include:
-
Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 203.
-
Cleavage of the bond between the pyrazole ring and the acetyl group, resulting in the loss of an acetyl radical (•COCH₃) to yield a fragment at m/z 175.
-
Fragmentation of the N-aryl bond, leading to characteristic ions of the 2-fluorophenylpyrazole moiety and the 2-fluorophenyl cation.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is dissolved in a volatile solvent and introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this and other novel heterocyclic compounds, ensuring the scientific integrity of research and development efforts.
References
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. 2021;26(12):3695. Available from: [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. 2020;10(35):20835-20840. Available from: [Link]
-
NMR Sample Preparation. University of Cambridge Department of Chemistry. Available from: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]
-
KBr Pellet Method. Shimadzu. Available from: [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. TOFWERK. Available from: [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. 2023. Available from: [Link]
Sources
In Silico Analysis of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone: A Technical Guide to Unraveling Molecular Interactions
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, a novel pyrazole derivative with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors the scientific discovery process. We will delve into the causal reasoning behind experimental choices, ensuring a self-validating and robust computational workflow.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, possesses a unique substitution pattern that suggests potential interactions with various biological targets. Lacking direct experimental data on its specific molecular targets, this guide will pioneer a rational, hypothesis-driven approach to target identification and subsequent interaction modeling.
Part 1: Target Prioritization - A Rationale-Driven Approach
The initial and most critical step in any in silico drug discovery project is the identification of a relevant biological target. In the absence of direct experimental evidence for 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, we turn to a systematic analysis of structurally similar compounds and their known mechanisms of action. Our extensive literature review has identified three primary protein families that are frequently modulated by pyrazole-containing small molecules:
-
Aurora Kinases: These serine/threonine kinases are key regulators of cell division, and their overexpression is a common feature in many cancers.[3][4] Several pyrazole-based molecules have been developed as potent Aurora kinase inhibitors.[5][6][7]
-
p38 Mitogen-Activated Protein (MAP) Kinases: This family of kinases is involved in cellular responses to stress and inflammation. Pyrazole derivatives have been successfully designed as selective inhibitors of p38 MAP kinase for the treatment of inflammatory diseases.[8][9]
-
C-C Chemokine Receptor Type 1 (CCR1): As a G-protein coupled receptor, CCR1 plays a role in inflammatory responses, making it an attractive target for autoimmune diseases and other inflammatory conditions.[10]
To select the most plausible target for our subject molecule, we will now delve into a comparative analysis of the structure-activity relationships (SAR) and pharmacophore models for each of these target classes.
Structure-Activity Relationship (SAR) and Pharmacophore Analysis
A thorough examination of published SAR data for pyrazole-based inhibitors of these three targets reveals key structural motifs that govern binding affinity and selectivity.
For Aurora Kinase B inhibitors , a common pharmacophore model includes a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic aliphatic moiety, and an aromatic ring feature.[11] The pyrazole ring often participates in hydrogen bonding interactions with the hinge region of the kinase.[6]
For p38 MAP Kinase inhibitors , a key feature is often a urea or amide linkage that forms hydrogen bonds with the hinge region.[9] The pyrazole core can act as a scaffold to correctly position other interacting moieties. The presence of a fluorine atom on the phenyl ring has been shown to enhance potency in some cases.[8]
For CCR1 antagonists , the structural requirements often include a para-substituted phenyl ring at one position of the pyrazole and a carboxamido group at another.[12][13]
Based on a comprehensive analysis of the available literature, Aurora Kinase B emerges as the most promising hypothetical target for 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone. The overall scaffold and the presence of potential hydrogen bond acceptors align well with the known pharmacophoric features of many pyrazole-based Aurora kinase inhibitors.[4][5][7]
Therefore, the remainder of this guide will focus on the in silico modeling of the interaction between 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone and Aurora Kinase B.
Part 2: The Computational Workflow - A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the in silico analysis of our ligand-target system. Each step is accompanied by an explanation of the underlying scientific principles, ensuring a deep understanding of the entire process.
Caption: A high-level overview of the in silico modeling workflow.
Step 1: Ligand and Protein Preparation - The Foundation of Accuracy
The quality of your input structures is paramount to the success of any molecular modeling study. This preparatory phase ensures that both the ligand and the protein are in a chemically correct and energetically favorable state.
-
Obtain 3D Structure: The 3D coordinates of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone can be generated using software such as Avogadro or obtained from chemical databases like PubChem.
-
Energy Minimization: Perform an initial energy minimization of the ligand using a suitable force field (e.g., GAFF2) to relieve any steric clashes and obtain a low-energy conformation.
-
Charge Calculation: Assign partial atomic charges using a quantum mechanical method, such as AM1-BCC, to accurately represent the electrostatic potential of the molecule.
-
Parameterization: Generate a topology file for the ligand that is compatible with the chosen molecular dynamics simulation package (e.g., GROMACS). This can be achieved using tools like the CGenFF server for the CHARMM force field or Antechamber for the AMBER force field.[14][15]
-
Obtain Crystal Structure: Download the X-ray crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4C2V, which is in complex with an inhibitor.[16]
-
Pre-processing:
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Inspect the protein for missing residues or atoms and use modeling software (e.g., Schrodinger's Maestro) to build and refine these missing parts.
-
Assign correct protonation states to ionizable residues at a physiological pH (7.4).
-
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relax the side chains and relieve any bad contacts introduced during the preparation phase.
Step 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This step is crucial for generating a plausible starting structure for the subsequent molecular dynamics simulations.
-
Prepare Input Files: Convert the prepared ligand and protein structures into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type information.
-
Define the Binding Site: Define a search space (a "grid box") that encompasses the ATP-binding site of Aurora Kinase B. The dimensions and center of this box should be large enough to allow the ligand to freely rotate and translate.
-
Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity.
-
Analyze Results: Visualize the top-ranked docking poses in the context of the protein's binding site. Select the pose that exhibits the most chemically reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) for further analysis.
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | LYS106, GLU161 |
| 2 | -8.2 | ALA157, PHE219 |
| 3 | -7.9 | LYS106, ALA157 |
Step 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic representation of the interactions in a physiological environment.
Caption: The workflow for preparing and running a molecular dynamics simulation.
-
System Setup:
-
Place the selected protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the solute and the solvent.
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein and ligand.
-
Follow this with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to bring the system to the desired temperature and pressure.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to ensure adequate sampling of the conformational space. Save the trajectory at regular intervals for later analysis.
Step 4: Post-Simulation Analysis - Extracting Meaningful Insights
The final step in our workflow is to analyze the MD trajectory to extract quantitative and qualitative information about the protein-ligand interaction.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. It provides a more accurate estimation than docking scores by considering the contributions of electrostatics, van der Waals interactions, and solvation energies.
-
Extract Snapshots: Extract a series of snapshots from the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:
-
Molecular mechanics energy (van der Waals and internal energy)
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation)
-
Non-polar solvation energy (calculated based on the solvent-accessible surface area)
-
-
Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
| Energy Component | Average Value (kJ/mol) |
| Van der Waals | -150.2 |
| Electrostatic | -85.7 |
| Polar Solvation | 95.4 |
| Non-polar Solvation | -20.1 |
| Total Binding Free Energy | -160.6 |
A detailed analysis of the MD trajectory can reveal the key interactions that stabilize the protein-ligand complex. This includes identifying specific hydrogen bonds, hydrophobic contacts, and water-mediated interactions. Tools like PyMOL and ChimeraX can be used to visualize these interactions and create high-quality figures for publication.[5][17]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone. By employing a hypothesis-driven approach to target selection and a detailed, step-by-step computational protocol, we have demonstrated how to gain valuable insights into the potential molecular interactions of this novel compound. The methodologies described herein are not only applicable to this specific molecule but can also serve as a robust framework for the computational investigation of other novel chemical entities in the early stages of drug discovery.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(27), 5342–5351. [Link]
-
Guedes, N., de Souza, A. C. C., da Silva, A. C. G., Ribeiro, C. M., de Oliveira, D. N., & de Oliveira, L. P. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(7), 1533. [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI. Retrieved January 27, 2026, from [Link]
-
RCSB PDB. (2017). 5UOJ: The structure of the MAP kinase p38 at 2.1 angstroms resolution. [Link]
-
Edison, A. S., & Kellogg, G. E. (2006). Modeling of p38 mitogen-activated protein kinase inhibitors using the Catalyst HypoGen and k-nearest neighbor QSAR methods. Journal of chemical information and modeling, 46(3), 1257–1266. [Link]
-
ResearchGate. (2024). Computational identification and molecular characterization of novel Aurora-B kinase inhibitors: Pharmacophore modeling, docking, and molecular dynamics simulations. [Link]
-
ResearchGate. (n.d.). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. Retrieved January 27, 2026, from [Link]
-
Bavetsias, V., Large, J. M., Sun, C., Faisal, A., Valenti, M. R., Atrash, B., O'Fee, L., Kosmopoulou, M., Schmitt, J., Maturi, R., Foloppe, N., De-Haven-Brandon, A. K., Giansanti, V., Luff, J. D., Henderson, A. P., & McDonald, E. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Molecules, 27(23), 8192. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3009. [Link]
-
Tran, V. Q., Nguyen, T. T. H., Nguyen, T. T., Le, T. N., & Nguyen, T. H. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS omega, 7(20), 17359–17367. [Link]
-
Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3123. [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. (2024). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
Wieking, K., Dostatni, N., Grütter, C., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]
-
Hielscher, J., & Schaduang, W. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International journal of molecular sciences, 25(11), 5897. [Link]
-
Reuveni, S., Gnad, F., Faelth-Savitski, M., Joughin, B. A., Apsel, B., & Yaffe, M. B. (2011). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of medicinal chemistry, 54(17), 5888–5899. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐ethanone. Retrieved January 27, 2026, from [Link]
-
Isan, V. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical reviews, 120(24), 13245–13309. [Link]
-
Gogl, G., Tufar, P., Taha, M. S., Resch, M., De-la-Cruz, M. J., Round, A., & Clausen, T. (2013). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of medicinal chemistry, 56(12), 5173–5182. [Link]
-
Li, J., Wang, R., Chen, K., & Jiang, H. (2007). A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it. Journal of chemical information and modeling, 47(4), 1541–1549. [Link]
-
El-Fakharany, E. M., & El-Sayed, M. A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
-
Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3009. [Link]
-
Ali, M. A., Choon, T. S., Kumar, R. S., & Wei, A. C. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. Bioorganic & medicinal chemistry letters, 19(4), 1218–1222. [Link]
-
Soni, R., & Kaskhedikar, S. G. (2008). Structural studies of B-type Aurora kinase inhibitors using computational methods. Journal of enzyme inhibition and medicinal chemistry, 23(5), 659–666. [Link]
-
Inoue, M., & O'Hagan, D. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6649. [Link]
-
ResearchGate. (n.d.). Pharmacophore Modeling and Molecular Dynamics Simulation to Find the Potent Leads for Aurora Kinase B. Retrieved January 27, 2026, from [Link]
-
Yevale, D. B., Teraiya, N., Lalwani, T. D., Ameta, R. K., & Sangani, C. B. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic chemistry, 141, 106901. [Link]
-
ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Retrieved January 27, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
RCSB PDB. (2012). 3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. [Link]
-
Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. [Link]
-
ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles. Retrieved January 27, 2026, from [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI. Retrieved January 27, 2026, from [Link]
-
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Woodhead, S. J. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379–388. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]
-
Harlow, G. R., & Halpert, J. R. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug metabolism and disposition: the biological fate of chemicals, 47(1), 48–56. [Link]
-
Liang Tong Lab at Columbia University. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Retrieved January 27, 2026, from [Link]
-
Al-Hussain, S. A., & Al-Salahi, R. (2022). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. Journal of biomolecular structure & dynamics, 40(16), 7385–7401. [Link]
-
Blakskjær, P., Chaikuad, A., Christensen, A. B., Dietvorst, J., Holmkvist, J., Knapp, S., ... & Pedersen, A. E. (2015). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 6(5), 943-948. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling of p38 mitogen-activated protein kinase inhibitors using the Catalyst HypoGen and k-nearest neighbor QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Analytical methods for quantifying 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone in biological samples
Topic: Analytical Methods for Quantifying 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone in biological matrices such as human plasma. The pyrazole scaffold is a key pharmacophore in many pharmaceutical compounds, making robust bioanalytical methods essential for preclinical and clinical development.[1] This guide details a sensitive, selective, and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the rationale behind critical methodological choices, from sample preparation to instrument parameters, and provide a complete protocol for method validation in accordance with regulatory standards.
Introduction and Rationale
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone is a synthetic compound featuring a fluorinated phenyl group attached to a pyrazole ring, a structure common in medicinal chemistry.[2] The fluorination can enhance pharmacokinetic properties, while the pyrazole core is known for a wide range of biological activities.[1][2] Accurate quantification of this and similar small molecules in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range.[3] This application note outlines a complete workflow, designed to provide a robust starting point for researchers engaged in the pharmacokinetic analysis of this compound.
Analyte Properties:
-
Chemical Name: 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
-
Molecular Formula: C₁₁H₉FN₂O
-
Molecular Weight: 204.20 g/mol
Method Overview: The Primacy of LC-MS/MS
The chosen methodology is Reversed-Phase Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Why Reversed-Phase LC? The analyte is a moderately polar organic molecule, making it well-suited for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase. This is the most common and robust separation technique in bioanalysis.
-
Why Tandem Mass Spectrometry (MS/MS)? Biological samples are inherently complex matrices.[4] A single stage of mass analysis (MS) is often insufficient to differentiate the analyte from endogenous interferences. MS/MS adds a layer of specificity by selecting a specific precursor ion (matching the analyte's mass), fragmenting it, and then monitoring for a unique product ion. This precursor-to-product transition is highly specific to the analyte's chemical structure.
Workflow Diagram
Caption: Overall bioanalytical workflow.
Detailed Protocols
Sample Preparation: Protein Precipitation
Rationale: For high-throughput analysis, protein precipitation (PPT) is often the preferred method due to its simplicity, speed, and low cost.[5] It effectively removes the majority of proteins from plasma, which can otherwise interfere with the analysis and damage the LC column. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT is an excellent starting point.[5][6] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including the analyte, in solution.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Aliquot 100 µL of plasma into the appropriately labeled tubes.
-
Spike with 10 µL of the working internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to sample is standard for effective protein removal.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures compatibility with the LC system.
-
Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the final extract to autosampler vials for injection.
LC-MS/MS Instrumentation and Conditions
Rationale: The following parameters are proposed as a starting point. The choice of a C18 column is standard for retaining the analyte. The mobile phase consists of acetonitrile and water with formic acid. Formic acid is added to improve chromatographic peak shape and promote protonation of the analyte for positive ion mode electrospray ionization (ESI+), which is typical for nitrogen-containing compounds.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to aid in protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for this column dimension. |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. | A gradient is used to elute the analyte with good peak shape and clean out matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Mass Spectrometer | Triple Quadrupole MS | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyrazole nitrogen atoms are readily protonated. |
| MRM Transitions | Analyte: m/z 205.1 → 121.1 (Quantifier), 205.1 → 95.1 (Qualifier)IS: To be determined empirically | Precursor ([M+H]⁺) is 204.2 + 1.1 = 205.1. Product ions are hypothetical based on fragmentation of the pyrazole and phenyl rings. These must be optimized experimentally. |
| Source Temp | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Standard voltage for ESI+. |
Bioanalytical Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The protocol should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH M10.[7]
Validation Workflow Diagram
Caption: Key parameters for method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from the biological matrix at the retention time of the analyte and IS. | Analyze at least six different blank matrix lots. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | Analyze a blank, a zero standard, and at least 6-8 non-zero standards over the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of results to the true value and the reproducibility of the method. | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in at least 5 replicates on 3 separate days (inter- and intra-day). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[3] |
| Sensitivity (LLOQ) | To define the lowest concentration that can be reliably quantified. | The lowest standard on the calibration curve. | Must meet accuracy and precision criteria (±20% and ≤20% CV, respectively). Signal-to-noise ratio should be >5. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | Compare the peak response of analyte spiked into post-extraction blank matrix with the response in a pure solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte concentration does not change during sample handling and storage. | Evaluate analyte in matrix under various conditions: Freeze-thaw (3 cycles), short-term bench-top, long-term storage, and post-preparative (autosampler). | Mean concentration at each stability point should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone in biological samples. The outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection serve as a strong foundation for researchers. Adherence to the described validation procedures will ensure that the generated data is accurate, reliable, and suitable for supporting pharmacokinetic and other drug development studies, meeting stringent regulatory expectations.
References
-
PubChem. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
MOLBASE. 1-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethanone. MOLBASE. Available from: [Link]
-
PubChem. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
Suckow, M. A., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 101(5), 1433-1438. Available from: [Link]
-
Prajapati, D., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. ResearchGate. Available from: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, J., et al. (2012). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 62, 233-238. Available from: [Link]
-
Prasad, K. V. S. R. G., et al. (2025). Quantitative determination of brexpiprazole in rat plasma by UPLC-MS/MS and application to a pharmacokinetic study. ResearchGate. Available from: [Link]
-
Patel, K. D., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye... Growing Science. Available from: [Link]
-
Liu, Y., et al. (2016). A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study... Journal of Chromatography B, 1033-1034, 105-110. Available from: [Link]
-
Yathirajan, H. S., et al. (2011). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. Available from: [Link]
-
TradeIndia. 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone. TradeIndia. Available from: [Link]
-
Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available from: [Link]
-
Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). Available from: [Link]
-
Liu, X., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2395. Available from: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
Sources
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | C10H8FN3O | CID 10420476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Navigating Aqueous Solubility Challenges with 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone: A Technical Guide
Researchers and drug development professionals frequently encounter hurdles when working with promising, yet poorly soluble, compounds. One such molecule, 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, presents a significant challenge in aqueous buffers, potentially impeding downstream biological assays and formulation development. This technical support guide provides a comprehensive resource in a user-friendly question-and-answer format to effectively troubleshoot and overcome these solubility issues. Drawing upon established principles of medicinal chemistry and formulation science, this guide offers practical, step-by-step protocols and explains the rationale behind each experimental choice, ensuring both scientific integrity and successful outcomes.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone is paramount to devising an effective solubilization strategy.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₉FN₂O | PubChem |
| Molecular Weight | 218.21 g/mol | PubChem |
| LogP | 1.9 | PubChem |
| Water Solubility | 0.131 g/L | PubChem |
| pKa (most basic) | 1.55 ± 0.10 | Chemicalize |
The predicted LogP of 1.9 indicates a moderate lipophilicity, suggesting that while it prefers an oily environment over an aqueous one, it is not exceptionally greasy. The predicted water solubility of 0.131 g/L confirms its classification as a poorly soluble compound. The predicted basic pKa of 1.55 suggests that the pyrazole ring is weakly basic and would require a highly acidic environment to become protonated, a condition not typically compatible with most biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone directly into my aqueous assay buffer (e.g., PBS, pH 7.4), but it's not dissolving or is precipitating. Why is this happening?
A1: The primary reason for the poor aqueous solubility of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone is its chemical structure. The molecule is largely composed of non-polar aromatic rings (fluorophenyl and pyrazole) and a ketone group, which contribute to its hydrophobic nature. With a predicted LogP of 1.9, the compound has a thermodynamic preference for a non-polar environment over a polar one like water or aqueous buffers. Direct dissolution in aqueous media is therefore energetically unfavorable, leading to insolubility or precipitation.
Q2: What is the first and most common step to solubilize this compound for in vitro experiments?
A2: The most common and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, followed by serial dilution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a broad range of organic molecules and its miscibility with water.[1][2]
Troubleshooting Solubilization: A Step-by-Step Guide
Method 1: The Co-Solvent Approach (DMSO)
This is the most straightforward and widely used method for preparing working solutions of hydrophobic compounds for biological assays.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out a precise amount of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 218.21 g/mol ), you would need 2.18 mg of the compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be employed to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing a working solution using DMSO.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a small amount of DMSO. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay.
-
Decrease the DMSO Concentration: While counterintuitive, sometimes a high initial concentration of DMSO in the aliquot being added to the buffer can cause localized precipitation. Try making an intermediate dilution of your DMSO stock in the aqueous buffer before preparing the final concentration.
-
Stepwise Dilution: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent immediate precipitation.[3]
-
Warm the Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.
-
Consider Alternative Co-solvents: If DMSO is problematic, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested. However, be mindful of their potential effects on your specific assay.[2]
Method 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, forming an "inclusion complex" that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Protocol for Solubilization with HP-β-CD:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add the Compound: Add the weighed 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.
-
Clarify the Solution: Centrifuge the solution at high speed to pellet any undissolved compound. The supernatant will contain the solubilized compound-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant should be determined experimentally using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Based on the predicted pKa of 1.55 for the most basic nitrogen on the pyrazole ring, pH adjustment is unlikely to be a viable strategy for increasing the solubility of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone in typical biological buffers (pH 6-8). To significantly protonate the pyrazole ring and increase its charge and, therefore, its aqueous solubility, you would need to lower the pH to a very acidic level (around pH 1-2). Such a low pH is generally incompatible with most cellular and enzymatic assays.
Summary of Solubilization Strategies
| Method | Advantages | Disadvantages | Best For |
| Co-Solvents (DMSO) | Simple, fast, and effective for creating high-concentration stock solutions. | Can cause compound precipitation upon dilution; potential for solvent effects in assays. | Initial screening and most in vitro assays where the final solvent concentration can be kept low (<0.5%). |
| Cyclodextrins | Can significantly increase aqueous solubility without organic solvents; can improve compound stability. | Requires optimization of cyclodextrin type and concentration; may alter compound bioavailability in cell-based assays. | Formulations where organic solvents are undesirable; when higher aqueous concentrations are needed. |
| pH Adjustment | Simple and cost-effective. | Not suitable for this compound in the physiological pH range due to its low basicity. | Compounds with ionizable groups within a pH range compatible with the experimental system. |
Final Recommendations
For researchers working with 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone, the recommended primary approach is to first prepare a concentrated stock solution in DMSO. When diluting into aqueous buffers, careful attention should be paid to the final concentration to avoid precipitation. If solubility issues persist or if DMSO is incompatible with the experimental system, the use of cyclodextrins, particularly HP-β-CD, is a robust secondary strategy. By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the solubility challenges posed by this compound and advance their scientific investigations.
References
-
PubChem. 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. National Center for Biotechnology Information. [Link]
-
Chemicalize. 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone. ChemAxon. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. May 2006. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! September 2021. [Link]
-
PMC - NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone
Introduction: Beyond the Structure—A Practical Framework for MoA Validation
The compound 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone belongs to the pyrazole class of heterocyclic compounds. This structural class is a wellspring of pharmacologically active agents, with numerous derivatives reported as potent inhibitors of key cellular targets, particularly protein kinases and cytoskeletal components.[1][2][3] The presence of a pyrazole core often positions these molecules as ATP-competitive inhibitors in the hinge region of kinase domains, making this a primary avenue of investigation.[4]
However, structural similarity is merely a signpost, not a destination. Rigorous validation of a compound's mechanism of action (MoA) is the bedrock upon which a successful drug discovery program is built.[5][6] It allows us to build confidence in our biological hypothesis, design rational next-generation compounds, and anticipate potential off-target effects.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven workflow designed for drug discovery professionals. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, using 1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone (hereafter referred to as "Compound-P") as our central case study. Our guiding hypothesis, based on extensive precedent for pyrazole derivatives, is that Compound-P functions as a protein kinase inhibitor. [7] We will compare its hypothetical performance against a well-characterized inhibitor to provide context and benchmarks for success.
Phase 1: Establishing Target Engagement—Does the Ligand Bind?
The foundational question in any MoA study is whether the compound physically interacts with its intended target within the complex milieu of a living cell.[8] Answering this definitively requires an assay that measures direct binding, not a downstream functional effect which can be influenced by numerous confounding factors. For this, the Cellular Thermal Shift Assay (CETSA®) is an exemplary tool because it is label-free and performed on intact cells, providing a physiologically relevant readout of target engagement.[9][10]
The principle of CETSA is elegant: a protein's thermal stability increases when a ligand is bound to it.[11] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining at various temperatures, we can detect a "thermal shift" indicative of binding.
Experimental Workflow: A Logic-Driven Approach
The validation process follows a tiered approach, moving from target identification to cellular phenotype. Each step provides the rationale for the next, creating a self-validating cascade of evidence.
Protocol 3: Western Blot for Pathway Markers
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of Compound-P for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
-
Protein Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe membranes with antibodies against key pathway nodes:
-
Phospho-AKT (Ser473) - to confirm target inhibition.
-
Total AKT - as a loading control.
-
Phospho-p70S6K (Thr389) - a key downstream substrate of the mTORC1 complex.
-
Total p70S6K - as a loading control.
-
GAPDH or β-Actin - as a total protein loading control.
-
-
-
Data Interpretation:
-
A successful result will show a dose-dependent decrease in the phosphorylation of both AKT and p70S6K in Compound-P-treated cells, with no change in the total protein levels.
-
Phase 4: Linking Target to Phenotype
The final and most crucial phase is to demonstrate that the observed target engagement and pathway modulation result in a relevant cellular phenotype. [12]For an inhibitor of the pro-survival AKT pathway, the expected phenotypes are a reduction in cell proliferation and an increase in apoptosis. [13]
Protocol 4a: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [14]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate and treat with a dose range of Compound-P for 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 4b: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate and treat with Compound-P for 24-48 hours.
-
Assay Reaction: Add Caspase-Glo® 3/7 Reagent to the wells, which contains a proluminescent caspase-3/7 substrate.
-
Reading: Incubate and measure the resulting luminescence, which is directly proportional to caspase activity.
-
Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis.
Comparative Analysis: Compound-P vs. a Gold Standard
To contextualize our findings, we compare the hypothetical data for Compound-P with that of Alpelisib (BYL719) , a known and potent inhibitor of the p110α isoform of PI3K, which acts upstream of AKT. While the direct target is different, the downstream pathway and phenotypic effects should be comparable, providing a valuable benchmark.
| Parameter | Compound-P (Hypothetical Data) | Alpelisib (Reference Data) | Rationale for Comparison |
| Primary Target | AKT1 | PI3Kα | Both are key nodes in the same pro-survival pathway. |
| CETSA Thermal Shift (ΔTm) | +4.2 °C @ 10 µM (for AKT1) | +5.5 °C @ 10 µM (for PI3Kα) | Demonstrates direct, intracellular target engagement. The magnitude of the shift can correlate with binding affinity. |
| In Vitro IC50 | 50 nM (against AKT1) | 5 nM (against PI3Kα) | Quantifies the potency of direct enzymatic inhibition. Alpelisib is expected to be more potent. |
| p-AKT (Ser473) Inhibition IC50 | 75 nM | 20 nM | Measures the ability to block the pathway in a cellular context. Alpelisib acts upstream, so it should be more potent at inhibiting AKT phosphorylation. |
| Cell Proliferation GI50 (MCF-7) | 150 nM | 80 nM | Links pathway inhibition to a key anti-cancer phenotype. The relative potencies should track with cellular pathway inhibition. |
| Apoptosis Induction | 2.5-fold increase @ 500 nM | 3.0-fold increase @ 300 nM | Confirms the pro-apoptotic mechanism expected from inhibiting this pathway. |
Conclusion and Forward Look
This guide has outlined a systematic, multi-faceted approach to validating the mechanism of action for a novel pyrazole compound, Compound-P. By progressing logically from direct target binding (CETSA) to functional inhibition, pathway modulation (Western Blot), and finally to a cellular phenotype (proliferation/apoptosis), we can build a robust and compelling case for its MoA.
If the experimental data align with our hypothesis, Compound-P emerges as a validated AKT inhibitor. The comparative analysis against a known pathway inhibitor like Alpelisib provides crucial context for its potency and potential as a lead compound. Discrepancies in the data, such as target engagement without functional inhibition, would prompt new hypotheses—perhaps allosteric modulation or binding to a non-catalytic domain—thereby guiding the next phase of investigation. This iterative process of hypothesis, experimentation, and analysis is the core engine of successful drug discovery.
References
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). [Image]. Retrieved from [Link]
-
Biosynce. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-ethanone. [Image]. Retrieved from [Link]
- Khan, I. U., Ali, S., & Hameed, S. (2011). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2976.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Yulian, V., et al. (2023). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2023(2), M1644.
-
RNomics Platform. (n.d.). Phenotypic assays. Retrieved from [Link]
- Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.
- Al-Warhi, T., et al. (2022).
- Shah, S., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Science and Research, 8(7), 635.
- Grace, C. R., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8657–8682.
- Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11674.
- Almalki, A. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251.
- Kavitha, G., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(3), 1239-1253.
- Mondal, M., et al. (2021). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Acar, Ç., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6828.
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Ruzi, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2320.
- Townshend, R. J. L., et al. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Al-Otaibi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- de Oliveira, A. C., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(3), 429-437.
- Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(4), 303-323.
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Schönthal, P. F., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2019, 137-152.
-
UCSF QBC. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]
-
Eurofins DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... [Image]. Retrieved from [Link]
- Bai, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501.
-
PubChem. (n.d.). 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. Retrieved from [Link]
-
bioRxiv. (2026). Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simulations. Retrieved from [Link]
- Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. Science, 364(6436), eaav0239.
-
Bio-Rad Antibodies. (n.d.). Cell Proliferation & Viability Detection Reagents. Retrieved from [Link]
- Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2736–2746.
- Ghorab, M. M., et al. (2019). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 9(1), 1-17.
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic assays - RNomics Platform [rnomics.med.usherbrooke.ca]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. atcc.org [atcc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
